molecular formula C17H18BrN3 B3897326 (Z)-1-(2-BROMOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE

(Z)-1-(2-BROMOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE

Cat. No.: B3897326
M. Wt: 344.2 g/mol
InChI Key: GNCRFLMXMMPGNY-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-(2-BROMOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromophenyl group and a phenylpiperazine moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of (Z)-1-(2-BROMOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE typically involves several steps, including the formation of the imine bond and the introduction of the bromophenyl and phenylpiperazine groups. The synthetic route may involve the following steps:

    Formation of the imine bond: This can be achieved by reacting an amine with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the bromophenyl group: This step may involve the bromination of a phenyl ring using bromine or a brominating agent.

    Attachment of the phenylpiperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the bromophenyl group.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

(Z)-1-(2-BROMOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine bond to an amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-1-(2-BROMOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-1-(2-BROMOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The bromophenyl and phenylpiperazine groups contribute to its binding affinity and specificity, allowing it to modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

(Z)-1-(2-BROMOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE can be compared with other similar compounds, such as:

    (Z)-1-(2-CHLOROPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and binding properties.

    (Z)-1-(2-FLUOROPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE: The presence of a fluorophenyl group can influence its chemical behavior and biological activity.

    (Z)-1-(2-IODOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE: The iodophenyl group may impart different reactivity and binding characteristics compared to the bromophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-1-(2-bromophenyl)-N-(4-phenylpiperazin-1-yl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3/c18-17-9-5-4-6-15(17)14-19-21-12-10-20(11-13-21)16-7-2-1-3-8-16/h1-9,14H,10-13H2/b19-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCRFLMXMMPGNY-RGEXLXHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C\C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-(2-BROMOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE
Reactant of Route 2
Reactant of Route 2
(Z)-1-(2-BROMOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE
Reactant of Route 3
Reactant of Route 3
(Z)-1-(2-BROMOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE
Reactant of Route 4
Reactant of Route 4
(Z)-1-(2-BROMOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE
Reactant of Route 5
Reactant of Route 5
(Z)-1-(2-BROMOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE
Reactant of Route 6
Reactant of Route 6
(Z)-1-(2-BROMOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.